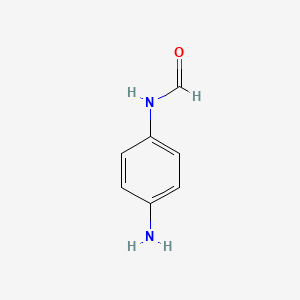

N-(4-Aminophenyl)formamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8N2O |

|---|---|

Molecular Weight |

136.15 g/mol |

IUPAC Name |

N-(4-aminophenyl)formamide |

InChI |

InChI=1S/C7H8N2O/c8-6-1-3-7(4-2-6)9-5-10/h1-5H,8H2,(H,9,10) |

InChI Key |

MUQQKIMNQFFGRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)NC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 4 Aminophenyl Formamide

Direct Formylation Approaches to N-(4-Aminophenyl)formamide

Direct formylation involves the introduction of a formyl group (–CHO) onto the nitrogen atom of an amino precursor, most commonly p-phenylenediamine (B122844). This approach is valued for its atom economy and straightforward nature.

Formic acid is a primary and widely used reagent for the N-formylation of amines due to its dual role as both a solvent and a formyl source. nih.gov The direct reaction of an amine with formic acid often requires heating to proceed to completion. For instance, refluxing a solution of a suitable aminophenyl precursor in formic acid for several hours can yield the desired formamide (B127407) product after evaporation and purification. prepchem.com

Solvent-free methods have been developed where an amine and formic acid are heated together at elevated temperatures (e.g., 80 °C) to produce the formamide in good to excellent yields. nih.gov To enhance the reaction rate and yield, variations of this method have been introduced. One such improvement involves the use of ultrasound irradiation, which can promote the N-formylation of amines with formic acid at room temperature under solvent- and catalyst-free conditions, significantly reducing reaction times. academie-sciences.fr Another approach is the use of formic acid in combination with sodium formate (B1220265), which has been shown to be effective for the N-formylation of various amines, including anilines. nih.govnih.gov

| Precursor | Reagent(s) | Conditions | Yield | Reference |

| Aniline (B41778) (model) | Formic acid | Ultrasound, Room Temp, 2 min | 97% | academie-sciences.fr |

| 4-(4-aminophenyl)-1-H-imidazole | Formic acid | Reflux, 4 hours | - | prepchem.com |

| Various amines | Formic acid | 80 °C, solvent-free | Good to Excellent | nih.gov |

| 4-nitrophenethylamine HCl | Formic acid, Sodium formate | Reflux | - | nih.gov |

This table is interactive. Click on the headers to sort.

Beyond formic acid, a range of other formylating agents have been employed to synthesize this compound and related structures. A common alternative is a mixture of formic acid and acetic anhydride (B1165640), which generates the more reactive mixed anhydride in situ. rsc.orgprepchem.com This method is effective for formylating nitroanilines at room temperature. prepchem.com

Other notable formylating systems include:

Carbon Dioxide and Sodium Borohydride (B1222165) (NaBH4) : A sustainable, catalyst-free approach uses CO2 as a C1 source, which is reductively functionalized with NaBH4 to generate formoxy borohydride species in situ. This system effectively formylates aromatic amines in solvents like N,N-dimethylformamide (DMF). rsc.org

N,N-Dimethylformamide (DMF) : DMF can serve as a formyl donor under specific conditions. For example, in the presence of a phosphonic anhydride catalyst, DMF can formylate amines at temperatures between 45-100 °C. google.com It can also be used with catalysts like potassium tert-butoxide or camphor (B46023) sulfonic acid. mdpi.com

Chloral and Ammonium Formate : These represent other stoichiometric reagents that can be used for N-formylation. nih.gov

| Formylating System | Precursor Type | Conditions | Key Features | Reference |

| Formic Acid / Acetic Anhydride | Nitroanilines | Room Temperature, 16 hours | In situ formation of mixed anhydride | rsc.orgprepchem.com |

| CO2 / NaBH4 | Aromatic Amines | Room Temperature, DMF solvent | Catalyst-free, sustainable C1 source | rsc.org |

| DMF / Phosphonic Anhydride | Primary & Secondary Amines | 80 °C | Uses DMF as formyl donor | google.com |

| DMF / Acid Catalysis | 2-Aminophenols | 100 °C, Camphor sulfonic acid | Metal-free N-formylation | mdpi.com |

This table is interactive. Click on the headers to sort.

Indirect Synthetic Routes via Precursor Transformation

Indirect methods involve the synthesis of an intermediate precursor which is then chemically transformed into the final this compound product. These multi-step routes can be advantageous when direct formylation is challenging or to achieve higher purity.

A prevalent indirect strategy is the reduction of a nitro-substituted formanilide (B94145). This two-step sequence begins with the N-formylation of p-nitroaniline to produce N-(4-nitrophenyl)formamide. The subsequent step is the selective reduction of the nitro group to an amine.

The initial formylation can be achieved using agents like formic acid mixed with acetic anhydride. prepchem.com The critical reduction step can be carried out using several methods:

Catalytic Hydrogenation : This is a clean and efficient method using hydrogen gas with a metal catalyst, typically palladium on carbon (Pd/C), in a solvent like ethanol (B145695) or methanol (B129727). researchgate.net

Metal-Acid Systems : A classic and cost-effective method involves the use of a metal, such as iron powder, in an acidic medium like acetic acid or dilute hydrochloric acid. nih.govgoogle.com

This route is particularly useful in complex molecule synthesis where the nitro group serves as a precursor to the amine while other parts of the molecule are being constructed. researchgate.netnih.gov

| Reduction Reagent | Substrate | Solvent | Conditions | Yield | Reference |

| Fe powder / Acetic Acid | N-(4-nitrophenyl) derivative | EtOH/H2O | Reflux, 15 hours | 92% | nih.gov |

| H2, Pd/C | N-(4-nitrophenyl) derivative | Ethanol | - | - | researchgate.net |

| Iron powder | 4-(4-nitrophenyl)-morpholone | N,N-dimethylformamide | - | - | google.com |

This table is interactive. Click on the headers to sort.

This subsection addresses synthetic routes that start from aminophenyl compounds other than p-phenylenediamine, which are then derivatized to yield the target molecule. For example, a synthetic pathway could begin with a molecule like 4-amino-N-substituted benzamide. In one such synthesis, p-nitrobenzoic acid is first converted to an amide with a substituted aniline, followed by the reduction of the nitro group to yield a 4-amino-N-substituted benzamide. researchgate.net While this produces an analogue, the principle of transforming a precursor that already contains an aminophenyl moiety is demonstrated.

In a more complex example, N-formylation has been observed as a result of a reaction between a p-benzoquinonediimine derivative and the amino acid lysine (B10760008), where lysine induces the formylation process through an oxido-reduction mechanism. nih.gov These routes, while less common for bulk synthesis, highlight the versatility of chemical transformations on aminophenyl structures.

Catalytic Strategies in this compound Synthesis

The use of catalysts is crucial for developing efficient, selective, and environmentally benign synthetic methods. Catalysts can lower activation energies, reduce the need for harsh reaction conditions, and improve yields. Both homogeneous and heterogeneous catalysts are employed in the synthesis of this compound and its analogues.

Catalytic systems are often used in conjunction with the formylating agents mentioned previously:

Acid Catalysis : Brønsted acids like camphor sulfonic acid mdpi.com and Lewis acids such as zinc chloride (ZnCl2) and iron(III) chloride (FeCl3) can activate the formylating agent. researchgate.net Reusable solid acid catalysts like Amberlite IR-120 resin have also been used effectively with microwave irradiation to accelerate the reaction. nih.gov

Metal Catalysis : Transition metal catalysts are widely used. An iron catalyst has been reported for the N-formylation of amines using methanol as a sustainable C1 source. researchgate.net A modified Merrifield resin-supported zinc catalyst has been shown to be highly efficient for the N-formylation of various anilines using formic acid, achieving high conversion in minutes. researchgate.net Ruthenium complexes have also been explored for N-formylation reactions. researchgate.net

Organocatalysis : In some cases, organic molecules can catalyze the reaction. For example, 4-(dimethylamino)pyridine (DMAP) has been used as a catalyst in formylation reactions. nih.gov

| Catalyst Type | Catalyst Example | Formylating Agent | Key Advantage | Reference |

| Solid Acid | Amberlite IR-120[H+] | Formic Acid | Reusable, rapid (60-120s) with microwave | nih.gov |

| Heterogeneous | Merrifield-supported Zinc | Formic Acid | High efficiency, rapid (4.5-10 min) | researchgate.net |

| Homogeneous Metal | Iron Complex | Methanol | Sustainable C1 source | researchgate.net |

| Brønsted Acid | Camphor Sulfonic Acid (CSA) | DMF | Metal-free conditions | mdpi.com |

| Lewis Acid | ZnCl2, FeCl3, etc. | Various | General applicability | researchgate.net |

This table is interactive. Click on the headers to sort.

Homogeneous Catalysis for Selective Formylation

Homogeneous catalysis offers a powerful tool for the selective formylation of amines to produce this compound. Various transition-metal catalysts have been investigated for their efficacy in this transformation, often utilizing carbon dioxide (CO2) as a C1 source, which aligns with green chemistry principles.

Ruthenium-based catalysts, in particular, have demonstrated significant promise. For instance, a ruthenium pincer complex can effectively catalyze the N-formylation of amines with CO2 and H2. mdpi.comresearchgate.net Mechanistic studies suggest that these reactions proceed through the dehydrogenation of a hemiaminal intermediate to form the formamide. researchgate.net The reaction conditions, such as hydrogen pressure and temperature, are critical in controlling the selectivity of the catalytic system. researchgate.net

Iridium, palladium, and platinum complexes have also been employed in the N-H bond formylation of amines using CO2 and a reductant, showcasing the versatility of precious-metal catalysts in this transformation. mdpi.com Non-precious metal catalysts, often paired with phosphine (B1218219) ligands, are also being explored as more sustainable alternatives. mdpi.comgoettingen-research-online.de

A notable example of a homogeneous catalytic system involves the use of a phosphonic anhydride in conjunction with a formamide compound. This method allows for the N-formylation of amines under relatively mild conditions (45-100°C) and can produce high isolated yields of the N-formylated product. google.com

The table below summarizes key research findings in the homogeneous catalytic synthesis of formamides.

| Catalyst System | Reactants | Key Features | Reference |

| Ruthenium-based catalyst | Amines, Methanol | Selective functionalization via methanol dehydrogenation. | researchgate.net |

| Ir, Pd, Pt, Ru complexes | Amines, CO2, H2 | Reductive coupling of CO2 and amines. | mdpi.com |

| Phosphonic anhydride | Amines, Formamide | High yields under mild conditions. | google.com |

Heterogeneous Catalysis in Aminoformamide Preparation

Heterogeneous catalysis provides several advantages over homogeneous systems, including easier catalyst separation and recycling. In the context of this compound synthesis, various solid catalysts have been developed.

One approach involves the use of a single-site cobalt(II) catalyst supported on a metal-organic framework (MOF) for the N-formylation of amines using CO2. researchgate.net This method is highlighted as a sustainable route for producing formamides, which are important precursors for pharmaceuticals and bioactive molecules. researchgate.net Similarly, unsupported nanoporous palladium (PdNPore) has been developed as an efficient heterogeneous catalyst for the N-formylation of amines with CO2. researchgate.net

Copper nanoparticles supported on urea-derived porous graphitic carbon nitride (Cu@U-g-C3N4) have been shown to be effective, recyclable catalysts for the synthesis of benzimidazoles from o-phenylenediamines and CO2, a reaction that proceeds through a formamide intermediate. researchgate.net

Furthermore, a novel solid acid magnetic nanocatalyst has been reported for the efficient N-formylation of primary aromatic amines. rsc.org This catalyst can be easily recovered using an external magnet and reused multiple times without a significant loss of activity, as confirmed by FT-IR and powder XRD analysis of the reused catalyst. rsc.org

The following table presents a selection of heterogeneous catalytic systems for formamide synthesis.

| Catalyst System | Reactants | Key Features | Reference |

| Single-site Co(II) on MOF | Amines, CO2 | Sustainable synthesis of formamides. | researchgate.net |

| Nanoporous Palladium (PdNPore) | Amines, CO2 | Efficient heterogeneous catalysis. | researchgate.net |

| Cu@U-g-C3N4 | o-phenylenediamines, CO2 | Recyclable catalyst for cyclization via formamide intermediate. | researchgate.net |

| Solid Acid Magnetic Nanocatalyst | Primary aromatic amines | Easily recoverable and reusable catalyst. | rsc.org |

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. Key areas of focus include the use of solvent-free conditions and energy-efficient protocols.

Solvent-free, or neat, reaction conditions offer a significant green advantage by eliminating the need for organic solvents, which are often toxic and contribute to waste. Several methods for the N-formylation of amines have been developed that operate under these conditions.

For example, the reaction of amines with formic acid can be performed neat at elevated temperatures (e.g., 80°C) to produce formamides in good to excellent yields. nih.gov Another approach utilizes formic acid with a catalytic amount of sodium formate at room temperature, also under solvent-free conditions. nih.gov This method is selective for N-formylation over O-formylation and the catalyst can be reused. nih.gov

Silica-supported perchloric acid (HClO4-SiO2) has also been used as a catalyst for the N-formylation of amines with formic acid in the absence of a solvent. nih.gov This catalyst is easily removable and can be reused. nih.gov The use of thiamine (B1217682) hydrochloride as a catalyst in solvent-free conditions for the reaction of amines and formic acid has also been reported to give high yields. nih.gov

A patent describes an organic solvent-free synthesis of aromatic amine compounds using copper powder as a catalyst for the Ullmann C-N coupling reaction. google.com This method is highlighted for its simplicity, low cost, and high product yield without the need for strong bases or other additives. google.com

Energy efficiency is another cornerstone of green chemistry. In the synthesis of this compound, this can be achieved through methods like microwave-assisted synthesis. Microwave irradiation has been shown to significantly reduce reaction times for the construction of quinazolin-4(3H)-ones from anthranilamide and formamide, a reaction that proceeds via an o-amidine intermediate. semanticscholar.org

Process intensification strategies, such as using a two-stage packed-bed reactor for simultaneous hydrogenation and acetylation, can also lead to more energy-efficient processes by combining multiple steps and reducing the need for intermediate purification. acs.org

The use of highly active catalysts can also contribute to energy efficiency by allowing reactions to proceed at lower temperatures and pressures. goettingen-research-online.de

Optimization of Synthetic Pathways and Yield Enhancement for this compound

Optimizing synthetic pathways is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact.

One common route to this compound involves the reduction of a nitro group to an amine, followed by formylation. For instance, 4-(4-nitrophenyl)-3-morpholone can be reduced to 4-(4-aminophenyl)-3-morpholone, which is an important intermediate. google.comgoogle.com The reduction is often carried out using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).

The formylation step can be achieved using various reagents. Formic acid is a common and cost-effective formylating agent. nih.govscholarsresearchlibrary.com The reaction of p-aminophenol with formic acid can lead to the formation of N-(4-hydroxyphenyl)formamide. acs.org Acetic formic anhydride, generated in situ from formic acid and acetic anhydride, is another highly effective reagent for the N-formylation of amines, providing high yields in short reaction times. nih.govmdpi.com

The choice of catalyst, solvent, and reaction conditions plays a significant role in optimizing the yield. For example, in the synthesis of N-sulfonylformamidine derivatives, using thionyl chloride as a condensing agent in chloroform (B151607) has been shown to be an efficient method. researchgate.net

Chemical Transformations and Reactivity of N 4 Aminophenyl Formamide

Reactions at the Formamide (B127407) Nitrogen Center

The formamide group (-NHCHO) in N-(4-Aminophenyl)formamide is a key site for various chemical modifications. Its reactivity is characterized by the susceptibility of the nitrogen atom to alkylation and acylation, the lability of the formyl group under hydrolytic conditions, and the participation of the formamide in condensation reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the formamide group can undergo N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen, and this transformation can be achieved using various alkylating agents. For instance, the N-alkylation of similar formamide structures has been accomplished using reagents like methyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The reaction proceeds via a second-order mechanism, dependent on the concentrations of both the substrate and the nucleophile.

N-acylation involves the introduction of an acyl group to the formamide nitrogen. This reaction is a fundamental transformation in organic chemistry for the formation of amides. researchgate.net While specific examples for this compound are not extensively detailed in the provided results, the general principles of N-acylation of amides would apply.

Below is a table summarizing representative N-alkylation and N-acylation reactions of analogous formamide-containing compounds.

| Reaction Type | Reagent | Solvent | Conditions | Product Type |

| N-Methylation | Methyl iodide / K₂CO₃ | DMF | - | N-methylated formamide |

| N-Acylation | Acyl chlorides | - | - | N-acylated formamide |

This table is generated based on general principles of formamide reactivity as specific data for this compound was limited in the search results.

Hydrolysis and Deformylation Processes

The formamide group can be cleaved through hydrolysis under both acidic and basic conditions, a process known as deformylation. smolecule.com This reaction regenerates the primary amine and produces formic acid or a formate (B1220265) salt. The hydrolysis is typically carried out in aqueous media with strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or strong bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often at elevated temperatures (80–100°C). The mechanism involves the nucleophilic attack of a water molecule or hydroxide ion at the carbonyl carbon of the formamide group. Enzymatic deformylation is also possible, with enzymes like N-substituted formamide deformylase capable of catalyzing the hydrolysis of N-substituted formamides to their corresponding amines and formate. wikipedia.org

| Condition | Reagents | Temperature | Products |

| Acidic Hydrolysis | HCl or H₂SO₄ in water | 80–100°C | 4-aminoaniline, Formic Acid |

| Basic Hydrolysis | NaOH or KOH in water | 80–100°C | 4-aminoaniline, Formate Salt |

| Enzymatic Hydrolysis | N-substituted formamide deformylase | - | 4-aminoaniline, Formate |

This table illustrates typical conditions for formamide hydrolysis.

Condensation Reactions Involving the Formamide Group

The formamide group can participate in various condensation reactions. For example, formamides can react with other functional groups to form new C-N or C-O bonds, often with the elimination of a small molecule like water. While specific examples involving the formamide group of this compound are not prevalent in the provided search results, formamides, in general, are known to react with nucleophiles to form amides and other derivatives. smolecule.com They can also be involved in cyclization reactions to form heterocyclic compounds. For instance, the condensation of o-aminothiophenols with carboxylic acids or their derivatives is a known method for synthesizing benzothiazoles. mdpi.com

Reactivity of the Primary Aromatic Amine Functionality

The primary aromatic amine (-NH₂) group is another reactive center in the this compound molecule, susceptible to a range of transformations common to anilines.

Electrophilic Aromatic Substitution on the Phenyl Ring

The amino group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution reactions on the phenyl ring. However, the formamido group (-NHCHO) is also an ortho-, para-director, but it is less activating than the amino group. The presence of both groups will influence the position of substitution. Nitration of the phenyl ring is a common electrophilic aromatic substitution reaction. For related aminophenyl compounds, nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0–5°C). The substitution pattern will be dictated by the combined directing effects of the amino and formamido groups.

| Reaction | Reagents | Conditions | Potential Products |

| Nitration | HNO₃ / H₂SO₄ | 0–5°C | Nitro-substituted this compound |

This table outlines a general electrophilic aromatic substitution reaction.

Diazotization and Coupling Reactions

The primary aromatic amine group of this compound can be converted to a diazonium salt through a process called diazotization. This reaction is typically carried out in an acidic medium (e.g., HCl) with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂), at low temperatures (0–5°C). asu-edu.rugoogle.com The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, most notably azo coupling.

Azo coupling involves the reaction of the diazonium salt with an activated aromatic compound (the coupling component), such as a phenol (B47542) or another aromatic amine, to form an azo compound, which contains the -N=N- linkage. asu-edu.ru This reaction is fundamental to the synthesis of azo dyes. For instance, diazotized aromatic amines can be coupled with compounds like 1-naphthylamine (B1663977) to form colored azo products. umich.edu The coupling reaction is facilitated in a buffered or slightly acidic to neutral medium. google.com

| Step | Reagents | Conditions | Intermediate/Product |

| Diazotization | NaNO₂ / HCl | 0–5°C | N-(4-formamidophenyl)diazonium chloride |

| Azo Coupling | Activated Aromatic Compound | Buffered/Slightly Acidic | Azo Compound |

This table details the two-step process of diazotization and azo coupling.

Nucleophilic Addition and Condensation Reactions

The chemical reactivity of this compound is largely dictated by the presence of the primary aromatic amine group (-NH₂) and the formamide group (-NHCHO). The primary amine is a potent nucleophile, making it the principal site for nucleophilic addition and condensation reactions.

A common and extensively studied reaction is the condensation with aldehydes and ketones to form Schiff bases (imines). This reaction typically proceeds by the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond. These reactions are often carried out in solvents like ethanol (B145695) or methanol (B129727), sometimes with acid or base catalysis to facilitate the dehydration step. sciensage.infosci-hub.se For example, this compound derivatives can react with various substituted aldehydes to produce a library of Schiff bases. sciensage.info

The nucleophilic character of the amino group is also exploited for the synthesis of various heterocyclic compounds. Through condensation and subsequent cyclization reactions, the N-(4-aminophenyl) scaffold can be incorporated into more complex molecular architectures. For instance, derivatives have been synthesized by reacting the amino group with dicarbonyl compounds or their equivalents. researchgate.net The reaction of 4-(4-aminophenyl)morpholin-3-one, a related structure, with quinoline (B57606) aldehydes demonstrates the formation of functionalized heterocyclic systems via a Schiff base intermediate. sciensage.info Similarly, this compound can serve as a precursor for building blocks in the synthesis of polymers, such as polyamides, through condensation with diacid chlorides. researchgate.net

Table 1: Examples of Condensation Reactions

| Reactant | Reagent | Product Type | Conditions | Reference |

|---|---|---|---|---|

| 4-(4-aminophenyl) morpholin-3-one | Quinoline aldehyde | Schiff Base | Methanol, Base | sciensage.info |

| 2-aminopyridine | 4-ethoxybenzaldehyde | Schiff Base | Ethanol, Reflux | scispace.com |

| Diamines | Dicarbonyl compounds | Poly(Schiff bases) | Polycondensation | researchgate.net |

| Benzilbisthiosemicarbazone diamine | Diacid chlorides | Schiff-base polyamides | Polycondensation in DMF | researchgate.net |

Note: These examples utilize structurally related aminophenyl compounds to illustrate the typical reactivity of the aminophenyl moiety.

Mechanisms of Key Reactions Involving this compound

Kinetic and Thermodynamic Considerations

While specific kinetic and thermodynamic studies focused exclusively on this compound are not extensively documented in the reviewed literature, the principles governing its key reactions, such as Schiff base formation and acylation, are well-understood from studies of analogous compounds.

The condensation reaction to form Schiff bases is a reversible equilibrium process. Kinetically, the reaction is typically acid-catalyzed. The protonation of the carbonyl oxygen on the aldehyde or ketone enhances its electrophilicity, facilitating the nucleophilic attack by the amino group of this compound. The rate-determining step can vary; it can be the initial attack of the amine or the subsequent dehydration of the carbinolamine intermediate. To drive the reaction to completion (thermodynamic control), it is common to remove the water formed during the reaction, for example, by azeotropic distillation. The stability of the final imine product is influenced by the electronic nature of the substituents on both reactants.

For reactions involving the acylation of the amino group, the kinetics are generally rapid. In studies of related N-arylphthalimides, acidic hydrolysis shows both an acid-dependent and an acid-independent pathway. researchgate.net For N-(4'-aminophenyl)phthalimide, the pseudo-first-order rate constant for the acid-catalyzed pathway (kH) at 35°C was determined to be 15.2 × 10⁻⁶ M⁻¹s⁻¹. researchgate.net The kinetics of substitution at other parts of the molecule, such as a sulfamoyl group if present in a derivative, have been shown to follow second-order dependence on the substrate and nucleophile concentrations.

Thermodynamic studies on the complex formation of Schiff bases derived from similar diamines with metal ions show that the process is often spontaneous. researchgate.net The formation constants (K) for these complexes are typically large, indicating a thermodynamically favorable process. researchgate.net For the parent N-phenylformamide, computational studies on catalytic hydrogenation have calculated the energy barrier for hydride transfer to be 10.6 kcal/mol, which is lower than its N-methylated analog, indicating faster reaction kinetics. These findings suggest that the reactivity of this compound is thermodynamically favorable for many condensation and derivatization reactions, with kinetics that can be readily controlled by standard laboratory conditions.

Spectroscopic Monitoring of Reaction Progress

The progress of chemical transformations involving this compound can be effectively monitored using a suite of standard spectroscopic techniques. These methods are crucial for determining reaction completion, identifying intermediates, and confirming the structure of the final products. sciensage.info

Infrared (IR) Spectroscopy: FTIR spectroscopy is a powerful tool for tracking the functional group transformations. In a condensation reaction to form a Schiff base, the disappearance of the characteristic N-H stretching vibrations of the primary amine (typically around 3300-3500 cm⁻¹) and the C=O stretching of the aldehyde reactant is monitored. Concurrently, the appearance of a new, strong absorption band corresponding to the imine (C=N) stretching vibration, usually in the 1600-1680 cm⁻¹ region, signals product formation. scispace.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for detailed structural analysis. In ¹H NMR, the reaction progress is followed by observing the disappearance of the singlet signal for the primary amine (-NH₂) protons. In the product, new signals will appear, such as the characteristic singlet for the azomethine proton (-CH=N-) of a Schiff base, which typically resonates in the δ 8-10 ppm region. scispace.commdpi.com In ¹³C NMR, the formation of an imine is confirmed by the appearance of a signal for the azomethine carbon (C=N) in the δ 150-165 ppm range. scispace.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product. The appearance of a molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺) corresponding to the calculated mass of the expected product provides strong evidence of a successful reaction. sciensage.infoscispace.comekb.eg

UV-Visible (UV-Vis) Spectroscopy: For reactions that produce chromophoric products, such as conjugated Schiff bases or azo dyes, UV-Vis spectroscopy is employed. The formation of the product is indicated by the appearance of new absorption bands, often at longer wavelengths (a bathochromic shift) compared to the reactants, due to the extended π-conjugation. scispace.com This technique can also be used for quantitative kinetic analysis by monitoring the change in absorbance at a specific wavelength over time. researchgate.net

Table 2: Key Spectroscopic Changes in this compound Reactions

| Technique | Reactant Signal (this compound) | Product Signal (e.g., Schiff Base) | Reference |

|---|---|---|---|

| FTIR | N-H stretch (~3300-3500 cm⁻¹) | C=N stretch (~1600-1680 cm⁻¹) | scispace.commdpi.com |

| ¹H NMR | -NH₂ singlet | -CH=N- singlet (δ 8-10 ppm) | scispace.com |

| ¹³C NMR | C-NH₂ signal | C=N signal (δ 150-165 ppm) | scispace.com |

| UV-Vis | Absorption in UV region | New absorption band(s) at longer λ (bathochromic shift) | researchgate.netscispace.com |

Derivatization and Modification Studies of this compound Scaffold

The this compound scaffold is a versatile platform for chemical modification, allowing for the synthesis of a wide array of derivatives. The primary amino group is the most common site for derivatization, enabling the introduction of diverse functional groups and the construction of larger, more complex molecules.

One of the most straightforward modifications is the acylation of the primary amino group. This is typically achieved by reacting the aminophenyl moiety with acyl chlorides or anhydrides. For example, reaction with chloroacetyl chloride introduces a reactive handle that can be used for further substitutions. ekb.egsemanticscholar.org This strategy has been employed in the synthesis of organoselenium compounds, where an N-(4-aminophenyl)selanyl precursor was reacted with chloroacetyl chloride derivatives. semanticscholar.org

Another common derivatization involves reaction with isocyanates to form urea (B33335) derivatives. This reaction proceeds via nucleophilic attack of the amino group on the isocyanate carbon. This approach has been used to prepare various 1-(4-Aminophenyl)-3-substituted phenylureas, which are often investigated for their biological properties.

Furthermore, the aminophenyl group serves as a key building block in multicomponent reactions and the synthesis of heterocyclic systems . It can be used in condensation reactions that lead to the formation of quinazolines or other fused ring systems. google.com For example, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is a key intermediate that undergoes condensation to form the core structure of the drug Nintedanib. google.com The amino group can also be transformed into a diazonium salt, which can then be used in coupling reactions to form azo dyes.

These derivatization strategies highlight the utility of the this compound scaffold as a versatile starting material for creating diverse chemical structures for various applications.

Table 3: Examples of Derivatization of the Aminophenyl Scaffold

| Reaction Type | Reagent | Product Class | Significance | Reference |

|---|---|---|---|---|

| Acylation | Chloroacetyl chloride | N-Chloroacetyl derivatives | Introduces a reactive alkylating group for further modification. | semanticscholar.org |

| Acylation / Cyclization | Phthalic anhydride (B1165640) | Phthalimide derivatives | Forms a stable heterocyclic structure. | semanticscholar.org |

| Condensation / Cyclization | Substituted oxindole (B195798) carboxylate | Indole derivatives (e.g., Nintedanib) | Core reaction in the synthesis of complex pharmaceutical agents. | google.com |

| Condensation | 2-Aminoanthraquinone derivatives | Hybrid celecoxib-anthraquinone compounds | Creates hybrid molecules with potential biological activity. | nih.gov |

N 4 Aminophenyl Formamide As a Versatile Building Block in Organic Synthesis

Precursor for Advanced Organic Intermediates

The unique structure of N-(4-Aminophenyl)formamide, with two distinct amine functionalities at the para position of a benzene (B151609) ring, makes it an ideal starting material for sophisticated organic intermediates. One amino group is free and highly reactive, while the other is temporarily masked as a formamide (B127407), allowing for precise chemical manipulation.

The aminophenyl scaffold is a core component in many heterocyclic structures, which are integral to pharmaceuticals, agrochemicals, and materials science. This compound serves as a key precursor to these molecules. The formamide group can be hydrolyzed to yield p-phenylenediamine (B122844), which contains the two necessary amine groups for cyclization reactions.

Benzimidazoles: The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an o-phenylenediamine (B120857) with carboxylic acids or their derivatives. tuiasi.rosemanticscholar.org For instance, 2-(4-Aminophenyl)-benzimidazole can be synthesized by reacting o-phenylenediamine with p-aminobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid or o-phosphoric acid. tuiasi.ro This highlights the utility of the p-aminophenyl moiety, readily derivable from this compound, in constructing such heterocyclic systems. Microwave-assisted synthesis has also been employed to produce benzimidazole derivatives efficiently. jchemrev.com

Quinolines: The quinoline (B57606) ring system is another important heterocyclic motif found in numerous biologically active compounds. The synthesis of quinoline derivatives can utilize aminophenyl precursors. Research has shown the design and synthesis of quinoline-based compounds, such as SGI-1027 analogues, which are built upon a 4-amino-N-(4-aminophenyl)benzamide framework. nih.govnih.gov This demonstrates the role of the N-(4-aminophenyl) group as a foundational element in building complex, multi-ring heterocyclic systems.

| Heterocyclic Class | Precursor Moiety | Typical Reactant | Reference |

| Benzimidazole | p-Aminophenyl | o-Phenylenediamine, p-Aminobenzoic Acid | tuiasi.ro |

| Quinoline | N-(4-Aminophenyl) | Quinoline-based fragments | nih.govnih.gov |

The differential reactivity of the two nitrogen atoms in this compound is central to its utility in synthesizing substituted anilines and amides. The formyl group serves as an effective protecting group for one of the amines in p-phenylenediamine.

Hydrolysis to Substituted Anilines: The formamide can be hydrolyzed under specific conditions to yield the corresponding primary amine. An enzymatic approach involves the use of N-substituted formamide deformylase, which catalyzes the hydrolysis of N-substituted formamides into an amine and formate (B1220265). nih.gov This deprotection step reveals the second amino group, converting the molecule into p-phenylenediamine, a crucial monomer for polymer synthesis and a building block for other complex molecules.

Synthesis of Substituted Amides: The free primary amino group on this compound is readily available for acylation reactions to form new, more complex amides. For example, N-(4-aminophenyl)-substituted benzamides can be prepared by reacting the free amine with acyl chlorides. researchgate.net This selective reaction allows for the extension of the molecular structure from the primary amine side while the formamide group remains intact, offering a route to precisely engineered molecules.

Role in Polymer and Material Precursor Chemistry

This compound, primarily through its conversion to p-phenylenediamine, is a cornerstone monomer in the field of high-performance polymers. Its aromatic nature imparts rigidity and thermal stability to the resulting polymer chains.

Polycondensation is a process where monomers join together with the loss of a small molecule, such as water or methanol (B129727). melscience.comtaylorandfrancis.com Diamines like p-phenylenediamine are classic "A-A" type monomers that react with "B-B" type monomers (e.g., diacyl chlorides or dianhydrides) to form long polymer chains. The synthesis of high-performance polymers like aramids and polyimides relies heavily on this process. nih.gove3s-conferences.org The quality and properties of the final polymer are highly dependent on the purity and structure of the monomers used.

The derivatives of this compound are critical for producing some of the most robust classes of polymers known.

Polyamides (Aramids): Aromatic polyamides, or aramids, are a class of heat-resistant and strong synthetic fibers. They are synthesized via the polycondensation of an aromatic diamine and an aromatic diacid chloride. nih.gov The premier example is Poly(p-phenylene terephthalamide) (PPTA), known commercially as Kevlar, which is made from p-phenylenediamine and terephthaloyl chloride. nih.govresearchgate.net The linear, rigid structure of the p-phenylene unit, derived from this compound, is directly responsible for the high strength and thermal stability of these materials.

Polyimides: Polyimides are high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. researchgate.netvt.edu The most common synthetic route involves a two-step process where an aromatic diamine reacts with an aromatic dianhydride to form a poly(amic acid) precursor, which is then cyclized to the final polyimide. vt.edu Aromatic diamines are essential monomers in this process, and the structure of the diamine significantly influences the properties of the resulting polyimide. ncl.res.in

| Polymer Class | Key Monomer (Derived) | Co-monomer Example | Key Properties |

| Polyamide (Aramid) | p-Phenylenediamine | Terephthaloyl chloride | High strength, thermal stability |

| Polyimide | p-Phenylenediamine | Pyromellitic dianhydride | Thermal stability, chemical resistance |

The incorporation of the rigid, aromatic structure derived from this compound into polymer backbones leads to the creation of advanced functional materials. rsc.org The properties of these polymers can be tailored by modifying the monomer structure.

Aramids: Aramid films and fibers exhibit not only high tensile strength and elastic modulus but also excellent thermal stability, with decomposition temperatures often exceeding 400°C. nih.gov These properties make them suitable for demanding applications in aerospace, ballistic protection, and industrial fabrics. nih.gov

Polyimides: Polyimides are used as high-temperature adhesives, flexible printed circuits, and advanced composites for the aerospace industry. By carefully selecting the diamine and dianhydride monomers, properties such as solubility, glass transition temperature, and thermal decomposition temperature can be precisely controlled to meet the requirements of specific applications. researchgate.netncl.res.in The introduction of different functional groups allows for the development of materials with unique optical or electronic properties. researchgate.net

Utilization in the Synthesis of Complex Molecular Scaffolds

This compound is a valuable bifunctional molecule in organic synthesis, serving as a pivotal precursor for the creation of intricate molecular architectures. Its structure, featuring a reactive primary aromatic amine and a formamide group on a central phenyl ring, allows for sequential and selective chemical transformations. This dual functionality enables its use as a foundational element in the assembly of specialized compounds and highly decorated aromatic systems. The formamide group often serves as a protecting group for one of two amino functionalities in a para-phenylenediamine structure, permitting chemists to exploit the differential reactivity of the unprotected primary amine before revealing or modifying the second nitrogen functionality.

The strategic placement of the amino and formamido groups makes this compound an ideal intermediate in multi-step syntheses of pharmacologically important molecules. A notable application is in the synthesis of precursors for advanced cephalosporin (B10832234) antibiotics. Specifically, it is a key starting material for the production of N-[4-(5-amino-1,2,4-thiadiazol-3-yl)phenyl]formamide.

This transformation involves a chemoselective reaction at the primary amino group. The synthesis pathway proceeds as follows:

Diazotization: The primary amino group of this compound is converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium.

Thiocyanate (B1210189) Addition: The resulting diazonium salt is reacted with a thiocyanate salt (e.g., potassium thiocyanate) to yield an aryl thiocyanate.

Cyclization: The aryl thiocyanate undergoes oxidative cyclization with cyanamide (B42294) in the presence of a halogen to form the 1,2,4-thiadiazole (B1232254) ring.

The resulting compound, N-[4-(5-amino-1,2,4-thiadiazol-3-yl)phenyl]formamide, retains the formamide group and incorporates the biologically significant aminothiadiazole moiety. This intermediate is then further elaborated to become part of the C-7 side chain of certain cephalosporin antibiotics, highlighting the crucial role of this compound in constructing complex, specialized therapeutic agents. google.comnih.govrsc.org

Table 1: Synthesis of a Cephalosporin Intermediate

| Step | Reactant | Reagents | Product | Purpose |

| 1 | This compound | NaNO₂, HCl | 4-Formamidobenzenediazonium chloride | Activation of the amino group |

| 2 | 4-Formamidobenzenediazonium chloride | KSCN | N-(4-Thiocyanatophenyl)formamide | Introduction of the thiocyanate group |

| 3 | N-(4-Thiocyanatophenyl)formamide | H₂NCN, Br₂ | N-[4-(5-amino-1,2,4-thiadiazol-3-yl)phenyl]formamide | Heterocyclic ring formation |

The structure of this compound is well-suited for building multi-functionalized aromatic systems, such as azo dyes. Azo dyes are a large class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group, -N=N-) connecting two aromatic rings. The synthesis of these dyes relies on the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich aromatic compound. jbiochemtech.comunb.ca

This compound can be readily employed as the diazo component in this sequence. unb.ca The primary amino group is converted into a diazonium salt under standard conditions (sodium nitrite and a mineral acid at low temperatures). This reactive intermediate is then coupled with various aromatic partners, such as phenols, anilines, or naphthols, to generate a diverse range of azo dyes. nih.gov

The key advantage of using this compound is that the formamide group (-NHCHO) remains intact during the diazotization and coupling process. This group serves as an important functional handle and a modulator of the final dye's properties. It can influence the compound's color (chromophore), solubility, and affinity for different fibers. jbiochemtech.com Furthermore, the formamide group can be hydrolyzed back to a primary amine in a subsequent step, providing a route to even more complex, multi-functionalized systems where both nitrogen centers can be further derivatized.

Table 2: Representative Azo Coupling Reactions

| Diazo Component | Coupling Component | Resulting Azo Dye Structure | Potential Dye Class |

| Diazotized this compound | Phenol (B47542) | 4-((4-Formamidophenyl)diazenyl)phenol | Disperse Dye |

| Diazotized this compound | N,N-Dimethylaniline | N,N-Dimethyl-4-((4-formamidophenyl)diazenyl)aniline | Cationic Dye |

| Diazotized this compound | 2-Naphthol | 1-((4-Formamidophenyl)diazenyl)naphthalen-2-ol | Solvent Dye |

Regioselective and Chemoselective Synthetic Strategies Utilizing this compound

The synthetic utility of this compound is significantly enhanced by the ability to perform regioselective and chemoselective reactions, owing to the distinct electronic and steric environments of its two nitrogen-containing functional groups. The molecule is, in essence, a mono-protected derivative of p-phenylenediamine, a common industrial chemical. This inherent protection allows for selective transformations at the free primary amino group without affecting the formamide moiety.

The primary aromatic amine (-NH₂) is a potent nucleophile and a moderately activating, ortho-, para-directing group for electrophilic aromatic substitution. In contrast, the formamide group (-NHCHO) is significantly less nucleophilic due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. It also acts as a deactivating group on the aromatic ring. This marked difference in reactivity is the foundation for highly chemoselective synthetic strategies.

A prime example of this chemoselectivity is in acylation reactions. When this compound is treated with an acylating agent, such as an acid chloride or anhydride (B1165640), the reaction occurs exclusively at the more nucleophilic primary amino group. The formamide nitrogen does not react under these conditions. This allows for the synthesis of N-acyl derivatives of p-phenylenediamine in a controlled, stepwise manner.

This principle is exemplified in the synthesis of the cephalosporin intermediate N-[4-(5-amino-1,2,4-thiadiazol-3-yl)phenyl]formamide, as discussed previously. The entire reaction sequence, from diazotization to cyclization, proceeds selectively at the primary amine position while the formamide group remains unaffected, acting as a stable protecting group. This strategy avoids the side reactions and polymerization that would occur if p-phenylenediamine itself were used directly. The formamide group effectively isolates one of the reactive sites, enabling precise control over the construction of the target molecule.

Table 3: Comparison of Functional Group Reactivity

| Functional Group | Type | Nucleophilicity | Basicity | Reactivity towards Electrophiles |

| -NH₂ (Amino) | Primary Aromatic Amine | High | Moderate | High (e.g., acylation, diazotization) |

| -NHCHO (Formamide) | Amide | Low | Very Low | Low (generally unreactive) |

Advanced Spectroscopic and Structural Elucidation of N 4 Aminophenyl Formamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the hydrogen and carbon frameworks.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For N-(4-Aminophenyl)formamide, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons, the amine (-NH2) protons, and the formyl (-CHO) proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

In a typical ¹H NMR spectrum of a derivative, N-[(4-aminophenyl)methyl]formamide, recorded in DMSO-d6, the following signals are observed: a broad singlet at 8.28 ppm for the NH proton of the formamide (B127407) group, a singlet at 8.05 ppm for the formyl proton, signals in the range of 6.97-6.87 ppm and 6.57-6.45 ppm for the aromatic protons, and a signal at 5.04-4.96 ppm for the amine protons. rsc.org The observation of rotamers is common for formamides due to the restricted rotation around the C-N bond, which can lead to the appearance of multiple signals for a single proton environment. rsc.org

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Derivative | Solvent | Proton | Chemical Shift (δ, ppm) |

|---|---|---|---|

| N-[(4-aminophenyl)methyl]formamide rsc.org | DMSO-d6 | NH (formamide) | 8.28 (br s) |

| CHO | 8.05 (s) | ||

| Aromatic CH | 6.97-6.87 (m), 6.57-6.45 (m) | ||

| NH₂ | 5.04-4.96 (m) | ||

| N-(4-hydroxyphenyl)formamide rsc.org | DMSO-d6 | NH (formamide) | 9.94 (s) |

| OH | 9.28 (brs) | ||

| CHO | 8.21 (d) |

Note: Chemical shifts are reported in parts per million (ppm) relative to an internal standard. Multiplicity is denoted as s (singlet), d (doublet), m (multiplet), and br s (broad singlet).

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, confirming the molecular framework.

For N-[(4-aminophenyl)methyl]formamide, the ¹³C NMR spectrum in DMSO-d6 shows a signal for the formyl carbon at approximately 160.7 ppm. The aromatic carbons appear at shifts of 147.6, 128.4, 125.8, and 113.7 ppm, while the methylene (B1212753) carbon attached to the formamide group resonates at 40.5 ppm. rsc.org The specific chemical shifts provide evidence for the connectivity and electronic nature of the carbon atoms.

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Derivative | Solvent | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|---|

| N-[(4-aminophenyl)methyl]formamide rsc.org | DMSO-d6 | C=O (formamide) | 160.7 |

| Aromatic C-NH₂ | 147.6 | ||

| Aromatic CH | 128.4, 113.7 | ||

| Aromatic C (quaternary) | 125.8 | ||

| CH₂ | 40.5 | ||

| N-(4-hydroxyphenyl)formamide rsc.org | DMSO-d6 | C=O (formamide) | 158.63 |

| Aromatic C-OH | 153.3 | ||

| Aromatic C (quaternary) | 129.8 |

Note: Chemical shifts are reported in parts per million (ppm).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unambiguous assignment of proton and carbon signals and to establish the connectivity between atoms. unizar.es

COSY experiments establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This helps in tracing out the spin systems within the molecule, for instance, the coupling between adjacent aromatic protons.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound and its derivatives displays characteristic absorption bands that are indicative of the formamide and amino functional groups.

N-H Stretching: The amino group (-NH₂) typically shows two distinct stretching vibrations in the region of 3500-3300 cm⁻¹. The formamide N-H stretching vibration is also observed in this region, often as a broader band. asu-edu.ru

C=O Stretching: The carbonyl (C=O) group of the formamide functionality gives rise to a strong absorption band, typically in the range of 1720-1650 cm⁻¹. For instance, in a derivative, the C=O stretch is observed at 1710 cm⁻¹. asu-edu.ru

N-H Bending: The N-H bending vibrations of the amino and amide groups appear in the region of 1650-1550 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring are typically found in the 1610-1575 cm⁻¹ region. asu-edu.ru

Raman spectroscopy provides complementary information to IR spectroscopy. For example, in reduced graphene oxide functionalized with tetra(4-aminophenyl) porphyrin, Raman spectroscopy is used to characterize the typical D and G bands of the graphene lattice. mdpi.com

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3500-3300 |

| Formamide (-CONH-) | N-H Stretch | ~3310 asu-edu.ru |

| Formamide (-CONH-) | C=O Stretch | 1720-1650 (e.g., 1710) asu-edu.ru |

| Amine/Amide | N-H Bend | 1650-1550 |

IR spectroscopy is a powerful tool for monitoring the progress of chemical reactions involving this compound. For example, during the synthesis of a derivative, the disappearance of the reactant's characteristic peaks and the appearance of the product's peaks, such as the C=O stretch of the formamide, can be tracked over time. rsc.org

Furthermore, both IR and NMR spectroscopy are vital for assessing the purity of the synthesized compound. The presence of unexpected peaks in the spectra can indicate the presence of starting materials, by-products, or other impurities. google.com For instance, after purification by column chromatography, the ¹H NMR and ¹³C NMR spectra are used to confirm the identity and purity of the final product. google.comrsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for the characterization of this compound and its derivatives, providing precise information on molecular weight and structural details through fragmentation patterns. univ-lille.fr The ionization process in mass spectrometry generates gas-phase ions from the analyte, which are then separated based on their mass-to-charge ratio (m/z). univ-lille.fr This allows for the unequivocal determination of the molecular mass of a compound.

For instance, the molecular weight of derivatives such as N-(4-anilinophenyl)formamide is determined to be 212.25 g/mol , with a calculated monoisotopic mass of 212.094963011 Da. nih.gov Similarly, the N-methyl derivative, N-(4-aminophenyl)-N-methyl-formamide, has a molecular weight of 150.181 g/mol . guidechem.com Techniques like Electrospray Ionization (ESI) are commonly used, where derivatives like N-(4-(cyanophenyl)diazenyl)phenyl)formamide show a protonated molecule [M+H]⁺, confirming their molecular weight. rsc.org

Beyond molecular weight, tandem mass spectrometry (MS/MS) offers profound insights into the compound's structure by analyzing its fragmentation pathways. scispace.com In this process, a specific precursor ion is selected and subjected to collision-induced dissociation (CID), breaking it into smaller product ions. massbank.eu The resulting fragmentation pattern serves as a structural fingerprint. For example, in the analysis of 2-(bis(4-aminophenyl)methyl)butan-1-ol (BAPMB), a complex derivative, liquid chromatography-mass spectrometry (LC-MS) analysis identified distinct fragment ions at m/z 168.9, 137.8, 179.9, 198, 201.5, and 228.0. doi.org Another derivative, N-Formyl-4-aminoantipyrine, with an exact mass of 231.1008, also exhibits characteristic fragmentation upon analysis. massbank.eu These fragments correspond to specific substructures within the parent molecule, allowing for detailed structural elucidation.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Mass (Da) / Observed Ion (m/z) | Mass Spectrometry Method |

|---|---|---|---|---|

| N-(4-anilinophenyl)formamide | C13H12N2O | 212.25 | 212.094963011 | Computed |

| N-(4-aminophenyl)-N-methyl-formamide | C8H10N2O | 150.181 | 150.079312947 | Computed |

| N-(4-(cyanophenyl)diazenyl)phenyl)formamide | C14H10N4O | - | 251.09 [M+H]⁺ (Calculated) | ESI-MS |

| 4,4'-diisocyanoazobenzene | C14H8N4 | - | 233.07 [M+H]⁺ (Calculated) | ESI-MS |

| N-Formyl-4-aminoantipyrine | C12H13N3O2 | 231.25 | 231.1008 | LC-ESI-ITFT |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of this compound and its derivatives. The absorption of UV or visible light by a molecule promotes electrons from a ground state to a higher energy excited state. The wavelengths of light absorbed (λmax) are directly related to the energy of these electronic transitions, providing valuable information about the π-electron systems and conjugated moieties within the molecule. qucosa.de

The solvent environment can also impact the UV-Vis spectrum, a phenomenon known as solvatochromism. For a series of azo derivatives, the maximum absorption wavelength (λmax) and molar absorptivity (ε) were recorded in different solvents. For instance, 4-((4-isocyanophenyl)diazenyl)benzonitrile exhibited a λmax of 333 nm in toluene (B28343) and 326 nm in methanol (B129727), indicating a shift based on solvent polarity. rsc.org These shifts arise from differential stabilization of the ground and excited states by the solvent molecules. Such detailed analyses allow for a deeper understanding of the relationship between chemical structure, electronic transitions, and the molecule's interaction with its environment. nih.gov

| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹ cm⁻¹) |

|---|---|---|---|

| 4-((4-isocyanophenyl)diazenyl)benzonitrile | Toluene | 333, 452 | 21800, 580 |

| Methanol | 326, 450 | 23600, 370 | |

| 4,4'-diisocyanoazobenzene | Toluene | 327, 342 (sh), 452 | 24850, 20500, 760 |

| Methanol | 335, 351 (sh), 452 | 24850, 20570, 620 | |

| 4-((4-isocyanophenyl)diazenyl)pyridine | Toluene | 318, 465 | 22800, 420 |

| Methanol | 314, 440 | 22700, 760 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound and its derivatives. The crystal structure is solved using direct methods from X-ray diffraction data and refined to yield a final structural model. researchgate.net

A detailed structural analysis has been performed on derivatives like (E)-N′-((4-aminophenyl)sulfonyl)-N,N-dimethylformimidamide. researchgate.net The compound was found to crystallize in the monoclinic P2₁/c space group, with specific unit cell dimensions. researchgate.net Such data allows for the complete mapping of the molecule's conformation and packing in the crystal lattice.

| Parameter | (E)-N′-((4-aminophenyl)sulfonyl)-N,N-dimethylformimidamide | 4,4'-Oxydianiline |

|---|---|---|

| Molecular Formula | C9H13N3O2S | C12H12N2O |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | 8.0984(4) | 5.7203(10) |

| b (Å) | 17.3203(10) | 7.7326(14) |

| c (Å) | 9.6802(4) | 22.8219(42) |

| β (°) | 124.031(3) | 90 |

| Volume (ų) | 1125.26(10) | 1009.6(3) |

| Z (molecules/unit cell) | 4 | 4 |

| R-factor | 0.0504 | 0.028 |

Computational and Theoretical Studies on N 4 Aminophenyl Formamide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties that govern the behavior of N-(4-Aminophenyl)formamide. These methods solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the optimized molecular geometry—the lowest energy arrangement of atoms in space—and the total energy of a molecule. A typical DFT study of this compound would involve selecting a functional (such as B3LYP) and a basis set (e.g., 6-31G(d,p) or 6-311+G(d,p)) to achieve a balance between accuracy and computational cost. nih.gov

The calculation would yield the most stable conformation by minimizing the energy of the system, providing precise data on bond lengths, bond angles, and dihedral angles. This information is critical for understanding the molecule's three-dimensional shape, including the planarity of the phenyl ring and the orientation of the formamide (B127407) and amino groups. While specific peer-reviewed studies detailing these parameters for this compound were not found in the conducted searches, the expected output of such an analysis is illustrated below.

| Structural Parameter | Atoms Involved | Calculated Value | Description |

|---|---|---|---|

| Bond Length | C-N (Amide) | Data not available in searched literature | The length of the covalent bond between the formyl carbon and the amide nitrogen. |

| Bond Length | C=O (Carbonyl) | Data not available in searched literature | The length of the double bond in the formamide group. |

| Bond Length | C-N (Aniline) | Data not available in searched literature | The length of the bond connecting the amino group nitrogen to the phenyl ring. |

| Bond Angle | O-C-N (Amide) | Data not available in searched literature | The angle within the formamide functional group. |

| Dihedral Angle | C-C-N-C | Data not available in searched literature | The torsional angle defining the orientation of the formamide group relative to the phenyl ring. |

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity (tendency to donate electrons). The energy of the LUMO is related to the electron affinity and its electrophilicity (tendency to accept electrons). The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more polarizable and reactive. nih.govscirp.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the amino group, while the LUMO may be distributed over the formamide group and the phenyl ring.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Data not available in searched literature | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Data not available in searched literature | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap (ΔE) | Data not available in searched literature | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the surface of a molecule. It is invaluable for identifying the regions that are rich or deficient in electron density. The MEP map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate or neutral potential.

For this compound, an MEP analysis would likely show negative potential (red) around the carbonyl oxygen and the nitrogen of the primary amino group due to the presence of lone pairs of electrons. These sites would be the most probable centers for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino and amide groups, making them potential sites for nucleophilic interaction. semanticscholar.org

Reaction Pathway Modeling and Transition State Analysis

Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions. This involves mapping the potential energy surface of a reaction to identify the most favorable pathways and the structures of transient intermediates and transition states.

Theoretical modeling can elucidate complex reaction mechanisms step-by-step. For this compound, potential reactions of interest could include electrophilic aromatic substitution on the aniline ring, hydrolysis of the amide bond, or N-acetylation of the amino group. nih.gov By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed mechanism can be constructed. A transition state is the highest energy point along the reaction coordinate, and its structure provides insight into the bond-breaking and bond-forming processes. Locating and characterizing the transition state is key to understanding the reaction's feasibility. nih.gov

Computational models are instrumental in predicting chemical reactivity and selectivity (e.g., ortho-, meta-, or para-substitution in aromatic reactions). The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a primary indicator of reaction rate. A lower activation energy implies a faster reaction. nih.gov

For this compound, which has multiple reactive sites, computational analysis can predict the outcome of a reaction. For instance, in an electrophilic substitution reaction, calculations could determine whether the incoming electrophile would preferentially add to the ortho or meta position relative to the amino group, which is a strong activating group that directs ortho and para. Since the para position is already occupied, substitution would be predicted at the ortho position. The relative activation energies for attack at different sites would quantify this selectivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules. In the context of this compound, MD simulations can provide detailed insights into its conformational landscape and its interactions with surrounding molecules, such as solvents. While specific and extensive MD studies on this compound are not widely available in publicly accessible literature, valuable inferences can be drawn from computational studies on its constituent functional groups and closely related analogs, such as formamide, aniline, and formanilide (B94145).

Conformational Analysis of this compound

The conformational flexibility of this compound is primarily dictated by the rotation around the C-N bond of the amide group and the orientation of the formyl group relative to the phenyl ring. Computational studies on analogous molecules, particularly formanilide, provide a strong basis for understanding these conformational preferences.

Formanilide, which shares the N-phenylformamide core with the target molecule, has been shown to exist in two primary planar conformations: cis and trans. These conformers are defined by the relative orientation of the formyl hydrogen and the phenyl group. Spectroscopic and computational studies on formanilide have indicated that the trans conformer, where the formyl hydrogen is oriented away from the phenyl ring, is the more stable form. The energy difference between the trans and cis conformers is estimated to be in the range of 350 ± 150 cm⁻¹.

For this compound, it is highly probable that a similar conformational preference exists. The presence of the para-amino group is not expected to significantly alter the relative stabilities of the cis and trans amide conformations. The planarity of the amide group is a well-established characteristic, arising from the delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double bond character to the C-N bond. This resonance stabilization results in a significant rotational barrier around the amide C-N bond. For the parent molecule, formamide, this barrier is approximately 18 kcal/mol. It is expected that this compound would exhibit a comparable, albeit slightly lower, rotational barrier.

The orientation of the entire N-formamide group with respect to the phenyl ring is another key conformational feature. In the cis form of formanilide, the plane of the amide group is twisted by approximately 34.7° with respect to the plane of the phenyl ring. A similar non-planar arrangement is anticipated for the cis conformer of this compound to alleviate steric hindrance.

| Parameter | Predicted Value/Observation | Basis of Prediction |

|---|---|---|

| Most Stable Conformer | Trans | Studies on Formanilide |

| Energy Difference (Trans vs. Cis) | ~350 cm⁻¹ | Studies on Formanilide |

| Rotational Barrier (C-N Amide Bond) | ~18 kcal/mol | Data for Formamide |

| Amide-Phenyl Dihedral Angle (Cis) | ~35° | Studies on Formanilide |

Interaction Studies with Solvents or Other Molecules

Molecular dynamics simulations are particularly adept at elucidating the non-covalent interactions between a solute and solvent molecules. For this compound, the primary sites for interaction are the amino and formamide groups, both of which can act as hydrogen bond donors and acceptors.

Simulations of formamide in aqueous solution have shown that it is a hydrophilic molecule, capable of forming an average of 4.5 hydrogen bonds with surrounding water molecules. The amide proton and the nitrogen lone pair of this compound are expected to be strong hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. The amino group provides additional sites for hydrogen bonding, with the two amine protons acting as donors and the nitrogen lone pair as a potential acceptor.

In aqueous solutions, it is anticipated that water molecules would form a well-defined solvation shell around these polar groups. Radial distribution functions (RDFs) from simulations of formamide in water show a high probability of finding water molecules in close proximity to the amide group, indicative of strong hydrogen bonding. Similar patterns of solvation are expected for this compound.

Furthermore, computational studies on aniline in aqueous solution have revealed the presence of non-classical C-H···O hydrogen bonds between the aromatic C-H groups and the oxygen of water. This suggests that the phenyl ring of this compound also participates in weaker, yet significant, interactions with polar solvents.

In non-polar solvents, the interactions would be dominated by weaker van der Waals forces. The presence of both polar and non-polar moieties in this compound gives it an amphiphilic character, influencing its solubility and behavior in different solvent environments.

| Functional Group | Interaction Type | Role |

|---|---|---|

| Amide N-H | Hydrogen Bond | Donor |

| Carbonyl C=O | Hydrogen Bond | Acceptor |

| Amino N-H | Hydrogen Bond | Donor |

| Amino Nitrogen | Hydrogen Bond | Acceptor |

| Aromatic C-H | Weak Hydrogen Bond | Donor |

| Phenyl Ring | π-stacking/van der Waals | - |

Structure-Reactivity Relationship Predictions

Computational chemistry provides a framework for predicting the reactivity of molecules based on their electronic structure. For this compound, the interplay between the electron-donating amino group and the electron-withdrawing (by resonance) yet ortho-, para-directing formamido group governs its reactivity, particularly in electrophilic aromatic substitution reactions.

Quantitative Structure-Activity Relationship (QSAR) models often utilize descriptors derived from computational chemistry to predict the biological activity or chemical reactivity of a series of compounds. For aromatic amines, descriptors such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and the HOMO-LUMO gap are crucial in predicting their reactivity and potential toxicity.

The amino group is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. The formamido group is also ortho-, para-directing, but it is less activating than the amino group due to the electron-withdrawing nature of the adjacent carbonyl group. In this compound, the amino group is para to the formamido group. The strong activating effect of the amino group will dominate, directing electrophilic attack to the positions ortho to it (and meta to the formamido group).

Computational models can calculate the electrostatic potential surface of the molecule, which visually represents the electron-rich and electron-poor regions. For this compound, the highest negative potential is expected to be localized on the oxygen of the carbonyl group and the nitrogen of the amino group, with significant electron density also on the aromatic ring at the positions ortho to the amino group. These sites would be the most susceptible to electrophilic attack.

Reactivity descriptors can be quantified through computational calculations. For instance, the Fukui function can be calculated to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attack. For this compound, these calculations would likely confirm the positions ortho to the amino group as the most susceptible to electrophilic attack.

| Property | Prediction | Reason |

|---|---|---|

| Directing Effect (Electrophilic Aromatic Substitution) | Ortho to the amino group | The amino group is a strong activating and ortho-, para-directing group. |

| Key Reactivity Descriptors | HOMO/LUMO energies, electrostatic potential | These descriptors correlate with the molecule's ability to donate or accept electrons. |

| Most Nucleophilic Sites | Aromatic carbons ortho to the amino group, amino nitrogen, carbonyl oxygen | Higher electron density as predicted by electrostatic potential maps. |

Analytical Methodologies for N 4 Aminophenyl Formamide in Chemical Process Control

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is a cornerstone of analytical chemistry in pharmaceutical and chemical manufacturing, offering powerful separation capabilities. For N-(4-Aminophenyl)formamide, several chromatographic techniques are indispensable for ensuring its quality.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier technique for monitoring the progress of the synthesis of this compound. Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, intermediates, and by-products.

A typical HPLC method for reaction monitoring would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is a critical parameter and should be controlled to ensure reproducible separation and good peak shape, especially since this compound contains both an amino and a formamide (B127407) group. UV detection is commonly employed, as the aromatic ring in the molecule provides strong chromophores.